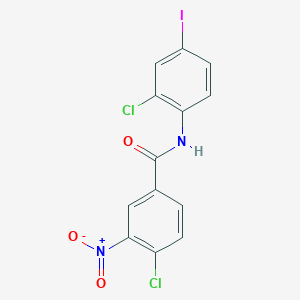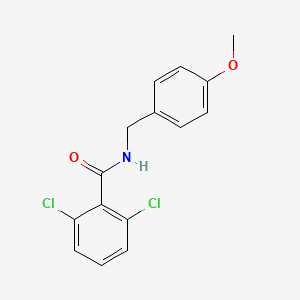
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide, also known as CINPA1, is a potent and selective inhibitor of the enzyme inositol polyphosphate multikinase (IPMK). IPMK is an important signaling molecule that regulates various cellular processes such as cell growth, differentiation, and survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders.
Wirkmechanismus
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide exerts its biological effects by selectively inhibiting the enzyme IPMK, which is involved in the synthesis of inositol polyphosphates (IPs). IPs are important signaling molecules that regulate various cellular processes such as cell growth, differentiation, and survival. By inhibiting IPMK, this compound reduces the levels of IPs in cells, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the DNA repair pathway.
In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In addition, this compound reduces the activation of macrophages and T cells, which are important immune cells involved in the inflammatory response.
In metabolic cells, this compound improves glucose tolerance and insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway. This leads to increased glucose uptake and metabolism in cells, which in turn improves insulin sensitivity and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for IPMK, which allows for precise modulation of IP signaling pathways in cells. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models, which makes it a promising candidate for future therapeutic applications.
One limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in cells. In addition, this compound has been shown to have off-target effects on other enzymes such as protein kinase D, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide. One direction is to further elucidate the molecular mechanisms of this compound in different cellular processes and disease models. This can provide insights into the potential therapeutic applications of this compound in various diseases.
Another direction is to develop more potent and selective inhibitors of IPMK based on the structure of this compound. This can lead to the development of more effective and specific therapeutic agents for IP signaling pathways.
Finally, future research can focus on the development of novel drug delivery systems for this compound, which can improve its solubility and bioavailability in cells. This can enhance the efficacy and safety of this compound in future therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoyl chloride with 2-chloro-4-iodoaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and a reducing agent such as sodium borohydride to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin in cancer treatment.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In metabolic disorder research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. This suggests that this compound may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(16)6-10(11)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGRYRZYXNOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
![{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6030018.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![2-[1-(2-fluorobenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6030028.png)
![3-[(cyclohexylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6030030.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)